molecular formula C24H18ClN3 B2830491 1-(3-chloro-4-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901022-10-4

1-(3-chloro-4-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2830491
CAS No.: 901022-10-4
M. Wt: 383.88
InChI Key: HKZYNQUQHWMXDY-UHFFFAOYSA-N
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Description

The pyrazolo[4,3-c]quinoline scaffold is a tricyclic heterocyclic system combining pyrazole and quinoline moieties, renowned for diverse pharmacological activities. The target compound, 1-(3-chloro-4-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, features a 3-chloro-4-methylphenyl group at position 1, a phenyl group at position 3, and a methyl group at position 6. Pyrazolo[4,3-c]quinolines are associated with anti-inflammatory, anticancer, and neuromodulatory activities, making structural analogs of significant interest in drug discovery .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-15-8-11-22-19(12-15)24-20(14-26-22)23(17-6-4-3-5-7-17)27-28(24)18-10-9-16(2)21(25)13-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZYNQUQHWMXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Anti-Inflammatory Activity

Pyrazolo[4,3-c]quinolines are potent inhibitors of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation. Modifications at positions 1, 3, 4, and 8 significantly alter activity and cytotoxicity:

Compound Substituents (Positions) IC50 (NO Inhibition) Cytotoxicity (Survival Rate at 10 µM) Key Findings
2a () 3-Amino-4-phenylamino (1H) 0.39 µM 9% High potency but severe cytotoxicity
2i () 3-Amino-4-(4-hydroxyphenylamino) (1H) ~0.4 µM >80% Balanced potency and safety
2m () 4-(Benzoic acid) (1H) ~0.4 µM >75% Enhanced solubility via carboxylate
ELND006 () 4-Cyclopropyl, 7,8-difluoro, sulfonyl N/A N/A Gamma-secretase inhibitor; Aβ selectivity
  • Position 1: The 3-chloro-4-methylphenyl group in the target compound may improve lipophilicity and target engagement compared to 4-chlorophenyl () or unsubstituted phenyl groups. However, bulky substituents like cyclopropyl (ELND006) enhance metabolic stability and selectivity for amyloid-beta (Aβ) over Notch signaling .
  • Position 3 : A phenyl group (target compound) vs. methoxyphenyl () or benzoic acid (2m) alters π-π stacking and hydrogen-bonding interactions. The benzoic acid in 2m improves solubility but may reduce membrane permeability .
  • Position 8 : Methyl (target) vs. fluoro (ELND006, ) affects electron-withdrawing properties and metabolic resistance. Fluorine substitution often enhances bioavailability and CNS penetration .

Physicochemical and Electronic Properties

  • Electron-Withdrawing Groups: The CF3 group in 7-trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline () elevates HOMO/LUMO energy levels, enhancing photostability and redox properties compared to chloro/methyl substituents .
  • Synthetic Accessibility : The target compound’s synthesis likely involves reductive cyclization of α,β-unsaturated ketones () or hydrazine-mediated fusion (), whereas ELND006/7 derivatives require sulfonylation and fluorination steps .

Key Research Findings and Trends

Position 4 Amino Groups: 3,4-Diamino derivatives () show promise in overcoming cytotoxicity issues seen in early analogs (e.g., 2a) by improving therapeutic index .

Halogenation : Chloro (target compound) and fluoro (ELND006) substituents balance potency and metabolic stability, with fluorine offering superior pharmacokinetics .

Diverse Applications: Minor structural changes shift activity from anti-inflammatory () to neuroprotective () or anticancer () domains.

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